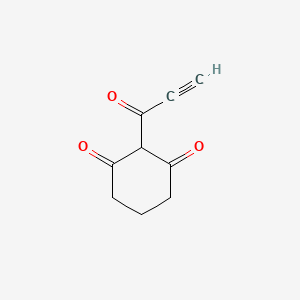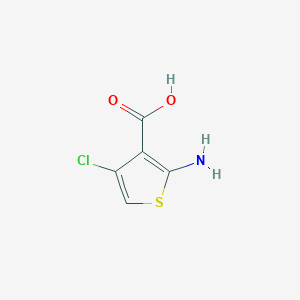![molecular formula C6H12Cl12P2Si4 B14353739 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane CAS No. 96284-14-9](/img/structure/B14353739.png)
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane is a complex organosilicon compound
Preparation Methods
The synthesis of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane typically involves the reaction of trichlorosilane with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound.
Chemical Reactions Analysis
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane involves its interaction with molecular targets through its trichlorosilyl and diphosphane groups. These interactions can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions used.
Comparison with Similar Compounds
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane can be compared with other similar compounds such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar trichlorosilyl structure but lacks the diphosphane units, making it less versatile in certain applications.
Bis(trichlorosilyl)methane: This compound also contains trichlorosilyl groups but has a different central structure, leading to different reactivity and applications
Properties
CAS No. |
96284-14-9 |
|---|---|
Molecular Formula |
C6H12Cl12P2Si4 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
bis(trichlorosilyl)methylidene-[bis(trichlorosilyl)methylidene-dimethyl-λ5-phosphanyl]-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl12P2Si4/c1-19(2,5(21(7,8)9)22(10,11)12)20(3,4)6(23(13,14)15)24(16,17)18/h1-4H3 |
InChI Key |
OVKIOESGMAVLEL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)P(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
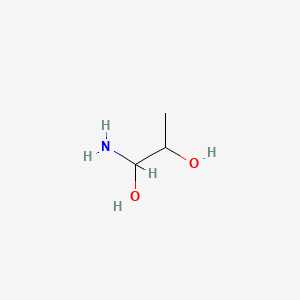

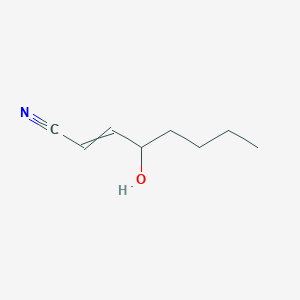

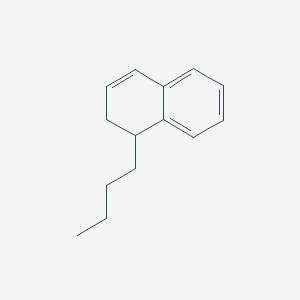
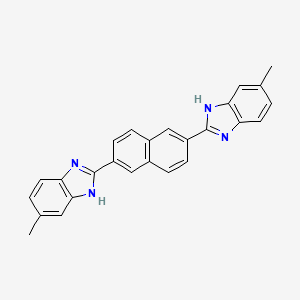
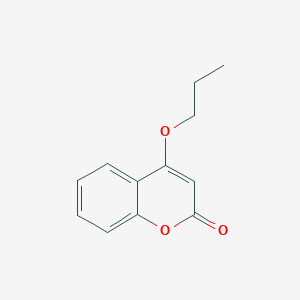
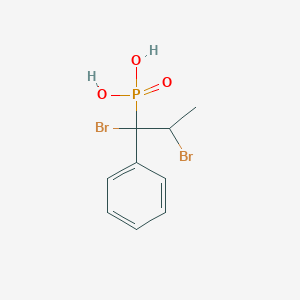
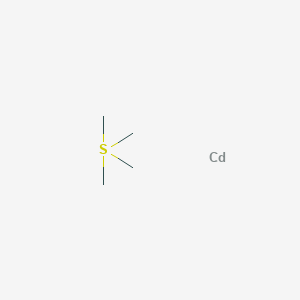
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
